Bis(benzyl)1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Description
Dibenzyl 2,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their wide range of biological activities. These compounds are particularly notable for their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases such as hypertension and angina .
Properties
CAS No. |
36138-79-1 |
|---|---|
Molecular Formula |
C23H23NO4 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
dibenzyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H23NO4/c1-16-20(22(25)27-14-18-9-5-3-6-10-18)13-21(17(2)24-16)23(26)28-15-19-11-7-4-8-12-19/h3-12,24H,13-15H2,1-2H3 |
InChI Key |
LWHZWKSQCVJBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CNC(=C1C(=O)OCC2=CC=CC=C2)C)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 2,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction, a well-known method for producing 1,4-dihydropyridines. This reaction involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an appropriate solvent .
Industrial Production Methods
In an industrial setting, the synthesis of dibenzyl 2,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 2,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically converts the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Various substituents can be introduced into the dihydropyridine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine compounds .
Scientific Research Applications
Dibenzyl 2,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s ability to modulate calcium channels makes it useful in studies related to cellular signaling and muscle contraction.
Medicine: Its derivatives are explored for their potential as cardiovascular drugs.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The primary mechanism of action of dibenzyl 2,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound can either block or activate the flow of calcium ions into cells. This modulation of calcium ion flow affects various physiological processes, including muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker used to treat hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high vascular selectivity.
Uniqueness
Dibenzyl 2,4-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which can lead to different pharmacological properties compared to other 1,4-dihydropyridines. This uniqueness makes it a valuable compound for developing new therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
